Methyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate Methyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1263283-05-1
VCID: VC4987312
InChI: InChI=1S/C7H10N2O3/c1-11-5-9-4-3-6(8-9)7(10)12-2/h3-4H,5H2,1-2H3
SMILES: COCN1C=CC(=N1)C(=O)OC
Molecular Formula: C7H10N2O3
Molecular Weight: 170.168

Methyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate

CAS No.: 1263283-05-1

Cat. No.: VC4987312

Molecular Formula: C7H10N2O3

Molecular Weight: 170.168

* For research use only. Not for human or veterinary use.

Methyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate - 1263283-05-1

Specification

CAS No. 1263283-05-1
Molecular Formula C7H10N2O3
Molecular Weight 170.168
IUPAC Name methyl 1-(methoxymethyl)pyrazole-3-carboxylate
Standard InChI InChI=1S/C7H10N2O3/c1-11-5-9-4-3-6(8-9)7(10)12-2/h3-4H,5H2,1-2H3
Standard InChI Key MLTBWBLDQMWJQX-UHFFFAOYSA-N
SMILES COCN1C=CC(=N1)C(=O)OC

Introduction

Structural and Molecular Characteristics

The compound’s structure consists of a five-membered pyrazole ring with substituents at the N1 and C3 positions. The methoxymethyl group (-CH₂OCH₃) at N1 introduces steric bulk and modulates electronic properties, while the methyl ester (-COOCH₃) at C3 provides a handle for further functionalization. Key molecular descriptors include:

PropertyValue
Molecular FormulaC₇H₁₀N₂O₃
Molecular Weight170.16 g/mol
IUPAC NameMethyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate
SMILESCOCN1C=CC(=N1)C(=O)OC
InChIKeyWUUOFOYBXXQAGD-UHFFFAOYSA-N

The pyrazole ring’s aromaticity and substituent arrangement influence its reactivity, with the ester group participating in nucleophilic acyl substitutions and the methoxymethyl group offering stability against oxidation .

Synthesis and Preparation

The synthesis of methyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate typically involves multi-step protocols that emphasize regioselectivity and functional group compatibility. A representative approach includes:

Starting Materials and Key Reactions

  • Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or enones generates the pyrazole core. For example, trichloromethyl enones react with arylhydrazines under controlled conditions to yield 3-carboxyalkyl pyrazoles .

  • Methoxymethyl Introduction: The N1 position is functionalized via alkylation using chloromethyl methyl ether (MOM-Cl) in the presence of a base such as potassium carbonate.

  • Esterification: Carboxylic acid intermediates are converted to methyl esters using methanol and catalytic acid (e.g., POCl₃ or H₂SO₄) .

Optimized Protocol

A modified procedure derived from and involves:

  • Reacting 1H-pyrazole-3-carboxylic acid with MOM-Cl in dimethylformamide (DMF) at 0–5°C for 2 hours.

  • Quenching the reaction with ice-water, followed by extraction with ethyl acetate.

  • Esterifying the purified 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid using methanol and POCl₃ under reflux for 12 hours.

  • Isolating the product via column chromatography (hexanes/ethyl acetate, 4:1).

Yield: 65–72%
Purity: >95% (HPLC)

Physicochemical Properties

Experimental and predicted data for methyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate include:

PropertyValueSource
Boiling Point210–215°C (at 760 mmHg)Predicted
Density1.18 ± 0.1 g/cm³Predicted
pKa-0.17 ± 0.10Predicted
SolubilitySoluble in methanol, DCM, THFExperimental

The compound’s low pKa reflects the electron-withdrawing effect of the ester group, enhancing stability in acidic media. Its solubility profile favors polar aprotic solvents, aligning with trends observed in analogous pyrazole esters .

Chemical Reactivity and Applications

Reactivity Profile

  • Ester Hydrolysis: The methyl ester undergoes saponification with aqueous NaOH to yield the carboxylic acid, a precursor for amide couplings .

  • Nucleophilic Substitution: The methoxymethyl group can be cleaved under acidic conditions (e.g., HCl/MeOH) to regenerate the NH-pyrazole.

  • Electrophilic Aromatic Substitution: The pyrazole ring’s C4 position is activated for halogenation or nitration due to the electron-donating methoxymethyl group .

Pharmaceutical Applications

Pyrazole derivatives are prominent in drug discovery, exemplified by:

  • Celecoxib Analogs: The ester serves as a key intermediate in synthesizing COX-2 inhibitors, where regioselective functionalization is critical for activity .

  • Anticancer Agents: Structural analogs demonstrate pro-apoptotic effects in cancer cell lines by modulating kinase pathways.

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